
MS436
Overview
Description
MS436 is a diazobenzene-based small-molecule inhibitor targeting the bromodomains (BrDs) of BRD4, a key epigenetic regulator involved in transcriptional activation. It was developed through structure-guided optimization of the precursor compound MS120, a CREBBP inhibitor with modest BRD4 activity . Key features of this compound include:
- Potency and Selectivity: Binds BRD4 BD1 with a Ki of 30–50 nM and exhibits 10-fold selectivity over BD2. This selectivity arises from water-mediated interactions with Lys91 in BD1, a residue replaced by Ala380 in BD2 .
- Cellular Activity: Inhibits NF-κB-driven nitric oxide (NO) and interleukin-6 (IL-6) production in murine macrophages (IC50 = 3.8–4.9 μM) with minimal cytotoxicity at concentrations up to 100 μM .
- Structural Mechanism: Forms hydrogen bonds with conserved residues (Asn140, Tyr97) and stabilizes the ZA and BC loops of BRD4 BD1 via a unique diazobenzene scaffold .
This compound is notable as the first low-nanomolar inhibitor with BD1 selectivity, serving as a foundational tool for studying BRD4’s dual bromodomains .
Preparation Methods
Synthetic Routes and Reaction Conditions
MS436 is synthesized through a series of chemical reactions involving diazobenzene compounds. The synthetic route typically involves the following steps:
Formation of Diazobenzene Intermediate: The initial step involves the formation of a diazobenzene intermediate through a reaction between aniline derivatives and nitrous acid.
Coupling Reaction: The diazobenzene intermediate is then coupled with a pyridine derivative under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
MS436 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure :
MS436 is chemically described as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide. It exhibits a high purity level of ≥98% and has specific binding affinities for BRD4's bromodomains.
Binding Affinity :
- Ki Values : The compound shows a Ki value of 30–50 nM for BRD4(1) and approximately 0.34 μM for BRD4(2), indicating a tenfold selectivity for the first bromodomain over the second .
Mechanism of Action :
this compound inhibits BRD4 by blocking its transcriptional activity, particularly in the context of lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines such as interleukin-6. The IC50 values for these activities are reported as 3.8 μM and 4.9 μM, respectively .
This compound's biological activity has been extensively studied, particularly concerning its effects on various cell types:
- Inhibition of Inflammatory Responses : this compound effectively blocks NF-κB-directed production of nitric oxide and interleukin-6 in murine macrophages, demonstrating its potential as an anti-inflammatory agent .
- Cancer Cell Proliferation : The compound has shown efficacy in attenuating melanoma cell proliferation in vitro, highlighting its potential as an anticancer therapeutic .
Cancer Research
This compound serves as a valuable tool in cancer research due to its selective inhibition of BRD4, which is associated with tumorigenesis. Studies have demonstrated that targeting BRD4 can disrupt oncogenic signaling pathways, making this compound a candidate for further development in cancer therapies.
Study Focus | Findings |
---|---|
Melanoma Proliferation | Attenuates melanoma cell growth in vitro . |
Gene Expression | Inhibits transcriptional activity linked to cancer . |
Inflammation Studies
Given its ability to inhibit pro-inflammatory cytokine production, this compound is also useful in studying inflammatory diseases. Its mechanism can provide insights into how bromodomain inhibitors may modulate immune responses.
Study Focus | Findings |
---|---|
Cytokine Production | Blocks IL-6 production in macrophages . |
NF-κB Pathway | Disrupts NF-κB signaling pathways involved in inflammation . |
Case Study 1: Inhibition of Melanoma
A study demonstrated that this compound significantly reduced the proliferation of melanoma cells through its action on BRD4, suggesting that it could be further investigated as a therapeutic option for melanoma treatment.
Case Study 2: Anti-inflammatory Effects
Research involving murine models indicated that treatment with this compound led to decreased levels of nitric oxide and interleukin-6 following lipopolysaccharide stimulation, underscoring its potential utility in treating inflammatory conditions.
Mechanism of Action
MS436 exerts its effects by selectively binding to the first bromodomain of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery to target genes. The inhibition of BRD4 activity leads to a reduction in the expression of pro-inflammatory cytokines and other target genes involved in cancer progression and inflammation .
Comparison with Similar Compounds
Structural Analogs: Diazobenzene Derivatives
MS435, MS267, and MS363
- MS435 : A precursor with lower BD1 affinity (Ki > 85 nM) due to weaker hydrogen bonding with Asn140 and absence of water-mediated interactions with Lys91 .
- MS267 : A hybrid compound combining features of MS435 and MS436. While it retains BD1 selectivity, its potency is 2-fold lower than this compound (Ki ~ 60–100 nM) .
- MS363 : Introduces a chlorine substituent on the A-ring, reducing BD1 affinity by 2-fold compared to this compound .
Key Structural Advantage of this compound : The hydroxyl group on the A-ring strengthens hydrogen bonding with Asn140, while the diazobenzene linker optimizes interactions with Lys91 and Pro82, enhancing both affinity and selectivity .
Olinone
Developed from the NMR fragment MS7972, Olinone adopts a tetrahydropyrido indole scaffold. Despite structural differences, it shares BD1 selectivity but has lower potency (Kd = 3.4 µM vs. This compound’s Ki = 30–50 nM) .
Pan-BET Inhibitors
JQ1 and OTX015
- Unlike this compound, JQ1 reduces c-FLIP levels and enhances TRAIL-induced apoptosis, indicating broader transcriptional effects .
- OTX015 : Chemically similar to JQ1 but targets BRD2/3/3. It shares JQ1’s apoptotic effects but lacks this compound’s BD1-specific anti-inflammatory activity .
Distinct Mechanism : this compound’s BD1 selectivity avoids off-target effects on BD2-dependent pathways, which may explain its lower cytotoxicity .
Clinical-Stage Inhibitors
ABBV-075 (Mivebresib)
Derived from this compound’s scaffold, ABBV-075 incorporates a benzimidazole-sulfonamide structure. It improves metabolic stability and maintains BD1 selectivity, with ongoing clinical trials in hematologic cancers .
CPI-0610
A BD1-selective inhibitor in clinical trials, CPI-0610 shares this compound’s focus on BD1 but uses a distinct benzotriazole core.
Selectivity Across BET Proteins
While this compound shows 10-fold BD1 selectivity in BRD4, its affinity for BRD3 BD1 (Ki = 0.1 µM) and BD2 (Ki = 0.14 µM) is comparable, limiting its specificity to BRD4 . In contrast, SG3-179 and RVX-208 exhibit broader BET family inhibition, with RVX-208 favoring BD2 domains .
Comparative Data Table
Research Findings and Limitations
- Superior Selectivity : this compound’s BD1 preference is driven by Lys91 interactions, absent in BD2 (Ala380), making it a unique tool for dissecting BD1-specific biology .
- Anti-Inflammatory Efficacy: Reduces IL-6 and NO in macrophages at low micromolar concentrations, outperforming non-selective inhibitors like JQ1 in inflammation models .
- Assay variability also affects potency data (e.g., Ki = 130 nM in one study vs. 30–50 nM in others).
Biological Activity
MS436 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression through its interaction with acetylated lysine residues on histones. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.
Chemical Profile
- Chemical Name : (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide
- Molecular Weight : Data not specified in the sources
- Purity : ≥98%
- Selectivity : 10-fold selectivity for BRD4(1) over BRD4(2)
- Ki Value : 30 - 50 nM for BRD4(1) .
This compound inhibits the transcriptional activity of BRD4 by blocking its interaction with chromatin, thereby preventing the recruitment of transcriptional machinery necessary for gene expression. Specifically, it has been shown to:
- Inhibit Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound effectively blocked the production of nitric oxide, with an IC50 of 3.8 μM.
- Inhibit IL-6 Production : The compound also reduced interleukin-6 (IL-6) production in macrophages, with an IC50 of 4.9 μM .
In Vitro Studies
- Melanoma Cell Proliferation : this compound has demonstrated significant attenuation of melanoma cell proliferation in vitro, indicating potential therapeutic applications in cancer treatment .
- Transcriptional Regulation : By inhibiting BRD4, this compound alters the expression of genes involved in inflammatory responses and cell cycle regulation .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study investigated the effects of this compound on macrophage activation. The results indicated that this compound effectively inhibited NF-κB-driven transcriptional activity, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in conditions characterized by excessive inflammation .
Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) | IC50 (μM) |
---|---|---|---|
Nitric Oxide | 1500 | 300 | 3.8 |
IL-6 | 800 | 100 | 4.9 |
Case Study 2: Cancer Therapeutics
In a separate study focusing on melanoma, researchers treated various melanoma cell lines with this compound to assess its impact on cell viability and proliferation. The findings revealed a dose-dependent reduction in cell viability, supporting further exploration of this compound as a potential anti-cancer agent.
Cell Line | Control Viability (%) | This compound Viability (%) | Concentration (μM) |
---|---|---|---|
A375 | 100 | 45 | 10 |
SK-MEL-28 | 100 | 30 | 10 |
Q & A
Basic Research Questions
Q. What is the mechanism of action of MS436 in targeting BRD4 bromodomains?
this compound selectively inhibits the first bromodomain (BD1) of BRD4 through low nanomolar affinity (Ki = 30–50 nM) and exhibits 10-fold selectivity over BD2 . Its binding involves water-mediated interactions with residues such as Asn140 and Lys91 in BD1, forming hydrogen bonds and π-π stacking interactions. This disrupts BRD4's ability to recognize acetylated histones, thereby suppressing transcriptional activation of NF-κB-driven pro-inflammatory cytokines (e.g., IL-6) and nitric oxide (NO) in macrophages .
Q. How is the binding affinity of this compound experimentally determined?
Binding affinity is quantified using fluorescence anisotropy assays. FITC-labeled probes (e.g., MS417) compete with this compound for BRD4-BD1 binding in PBS buffer (pH 7.4). Fluorescence polarization measurements at 25°C reveal IC50 values, which are converted to Ki values using a one-site competitive binding model (Prism software). Protein concentrations are optimized to ensure 50–80% probe binding, with ≤2×Kd for the fluorescent ligand .
Q. What cellular models are suitable for studying this compound's inhibitory effects?
RAW264.7 murine macrophages are widely used to assess this compound's suppression of LPS-induced inflammatory responses. Key endpoints include:
- Cell viability : MTT assays (24-hour treatment, 0.28–50,000 nM this compound) .
- Apoptosis : Nuclear fragmentation and caspase-3 activity measured via fluorescence microscopy .
- Cytokine production : ELISA for IL-6 and Griess reagent for NO quantification (IC50 = 3.8–4.9 μM) .
Advanced Research Questions
Q. How does this compound achieve BD1 selectivity over BD2 in BRD4?
Structural analyses reveal that BD1 selectivity arises from interactions with BD1-specific residues (e.g., Lys91) and water-mediated hydrogen bonds. In BD2, the equivalent position to Lys91 is Ala380, which lacks the capacity for similar interactions. This compound's linear diazobenzene scaffold optimizes hydrophobic packing in BD1's ZA loop, while sulfonamide oxygen forms hydrogen bonds with Lys91. This selectivity is absent in BRD3, highlighting isoform-specific mechanisms .
Q. What experimental strategies validate this compound's role in combinatorial therapies?
Co-treatment studies with Palomid 529 (mTOR inhibitor) in renal cell carcinoma (RCC) models demonstrate synergistic effects:
- In vitro : this compound (10–100 nM) enhances Palomid 529-induced apoptosis (72-hour exposure, 40% reduction in cell viability vs. monotherapy) .
- In vivo : Tumor xenograft models show reduced RCC proliferation (measured via Ki-67 staining) and increased caspase-3 activation .
- Mechanistic validation : RNA-seq confirms downregulation of BRD4-dependent oncogenes (e.g., MYC) and inflammatory pathways .
Q. How do molecular dynamics (MD) simulations elucidate this compound's allosteric effects on BRD4?
MD studies reveal that this compound binding stabilizes α-helices in BRD4's ZA loop (residues 30–40 and 95–105), reducing conformational flexibility. This prevents co-activator recruitment (e.g., MED1) to acetylated chromatin. In contrast, allosteric inhibitors like ZL0590 disrupt this compound's binding by shortening the ZA-BC loop distance, blocking active site access .
Q. Methodological Considerations
Q. What controls are essential for competitive binding assays with this compound?
- Positive controls : JQ1 (pan-BET inhibitor) and CPI203 (BD2-selective inhibitor) to benchmark selectivity .
- Negative controls : DMSO vehicle (≤0.05% v/v) to exclude solvent effects .
- Validation : Co-crystallization with BRD4-BD1 (PDB ID: 4UYD) confirms binding pose accuracy .
Q. How can structural optimization improve this compound's pharmacokinetic properties?
- LogP optimization : this compound's CLogP (2.65) balances membrane permeability and solubility, reducing off-target effects .
- Phenolic substitutions : Methyl groups at the 5-position enhance BD1 affinity by 100-fold compared to earlier analogs (e.g., MS120) .
- In vivo stability : Formulation in 10% DMSO + 40% PEG300 + 5% Tween80 ensures solubility ≥1 mg/mL for intraperitoneal administration .
Q. Data Contradictions and Resolutions
Q. Why do reported Ki values for this compound vary across studies?
Discrepancies arise from assay conditions (e.g., probe concentration, buffer pH). For example:
Properties
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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